Tridecanoyl chloride, 13-bromo- Tridecanoyl chloride, 13-bromo-
Brand Name: Vulcanchem
CAS No.: 61657-98-5
VCID: VC19518234
InChI: InChI=1S/C13H24BrClO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2
SMILES:
Molecular Formula: C13H24BrClO
Molecular Weight: 311.68 g/mol

Tridecanoyl chloride, 13-bromo-

CAS No.: 61657-98-5

Cat. No.: VC19518234

Molecular Formula: C13H24BrClO

Molecular Weight: 311.68 g/mol

* For research use only. Not for human or veterinary use.

Tridecanoyl chloride, 13-bromo- - 61657-98-5

Specification

CAS No. 61657-98-5
Molecular Formula C13H24BrClO
Molecular Weight 311.68 g/mol
IUPAC Name 13-bromotridecanoyl chloride
Standard InChI InChI=1S/C13H24BrClO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2
Standard InChI Key ZBNBVJGCQNWVOW-UHFFFAOYSA-N
Canonical SMILES C(CCCCCCBr)CCCCCC(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Tridecanoyl chloride, 13-bromo- features a linear hydrocarbon chain with a bromine atom at the terminal (C-13) position and an acyl chloride group at C-1. The IUPAC name, 13-bromotridecanoyl chloride, reflects this substitution pattern. Key structural parameters include:

  • Molecular Formula: C₁₃H₂₄BrClO

  • Molecular Weight: 311.68 g/mol

  • CAS Registry Number: 61657-98-5

The bromine atom introduces steric bulk and polarizability, while the acyl chloride group confers high electrophilicity at the carbonyl carbon.

Spectroscopic Identification

Characterization relies on complementary analytical techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Methylenic protons adjacent to bromine (C-13) resonate downfield (δ ~3.4–3.6 ppm) due to the electron-withdrawing effect.

  • ¹³C NMR: The carbonyl carbon (C=O) appears at δ ~170–175 ppm, while C-13 (Br-substituted) is observed at δ ~35–40 ppm .

Infrared Spectroscopy (IR)

  • A strong C=O stretch at ~1800 cm⁻¹ confirms the acyl chloride group.

  • C-Br vibrations appear as medium-intensity bands near 550–650 cm⁻¹ .

Mass Spectrometry (MS)

  • Molecular ion peaks at m/z 310/312 (Br isotopic pattern) correspond to [M]⁺.

  • Fragmentation pathways include loss of Cl ( m/z275/277) and Br ( m/z214) .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via bromination of tridecanoyl chloride or direct chlorination of 13-bromo-tridecanoic acid:

Route 1: Bromination of Tridecanoyl Chloride

Tridecanoyl chloride undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light:

C13H25ClO+NBSCCl4,ΔC13H24BrClO+Succinimide\text{C}_{13}\text{H}_{25}\text{ClO} + \text{NBS} \xrightarrow{\text{CCl}_4, \Delta} \text{C}_{13}\text{H}_{24}\text{BrClO} + \text{Succinimide}

Conditions: Reflux at 80°C for 6–8 hours; yields ~70–75% .

Route 2: Chlorination of 13-Bromo-Tridecanoic Acid

Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride:

C13H25BrO2+SOCl2C13H24BrClO+SO2+HCl\text{C}_{13}\text{H}_{25}\text{BrO}_2 + \text{SOCl}_2 \rightarrow \text{C}_{13}\text{H}_{24}\text{BrClO} + \text{SO}_2 + \text{HCl}

Conditions: Anhydrous dichloromethane, reflux for 3 hours; yields >85% .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance safety and efficiency:

ParameterOptimal Value
Temperature70–80°C
Pressure1–2 atm
Residence Time30–45 minutes
SolventChlorobenzene
CatalystNone required

Reactivity and Chemical Transformations

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid substitution with diverse nucleophiles:

Hydrolysis

In aqueous media, hydrolysis yields 13-bromo-tridecanoic acid:

C13H24BrClO+H2OC13H25BrO2+HCl\text{C}_{13}\text{H}_{24}\text{BrClO} + \text{H}_2\text{O} \rightarrow \text{C}_{13}\text{H}_{25}\text{BrO}_2 + \text{HCl}

Kinetics: Pseudo-first-order rate constant kobs=1.2×103 s1k_{\text{obs}} = 1.2 \times 10^{-3}~\text{s}^{-1} at pH 7 .

Aminolysis

Primary amines form substituted amides:

C13H24BrClO+RNH2C13H24BrNRO+HCl\text{C}_{13}\text{H}_{24}\text{BrClO} + \text{RNH}_2 \rightarrow \text{C}_{13}\text{H}_{24}\text{BrNRO} + \text{HCl}

Solvent Optimization: Reactions in tetrahydrofuran (THF) with triethylamine scavenger achieve >90% conversion .

Grignard and Organocuprate Reactions

  • Grignard Reagents: Two equivalents yield tertiary alcohols via ketone intermediates.

  • Gilman Reagents: Single addition produces ketones, useful for constructing branched architectures .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s dual functionality enables synthesis of:

  • Anticancer Agents: Bromine facilitates radical-mediated cross-coupling in tubulin inhibitors.

  • Antibiotics: Acyl chloride reactivity introduces lipophilic chains into β-lactam derivatives.

Material Science

  • Surfactants: Quaternization of amine derivatives yields cationic surfactants with CMC values ~0.1 mM.

  • Polymer Additives: Copolymerization with styrene enhances flame retardancy due to bromine content.

Methodological Considerations

Reaction Optimization

  • Temperature Control: Exothermic reactions require jacketed reactors to maintain <80°C.

  • Purification: Distillation under reduced pressure (0.1–1 mmHg) isolates pure product.

Analytical Challenges

  • Moisture Sensitivity: Use anhydrous solvents for NMR and IR to prevent hydrolysis.

  • Isotopic Interference: Account for ⁷⁹Br/⁸¹Br splits in mass spectral interpretation .

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